molecular formula C11H15ClFN B13039031 1-(2-Chloro-5-fluorophenyl)pentan-1-amine

1-(2-Chloro-5-fluorophenyl)pentan-1-amine

Katalognummer: B13039031
Molekulargewicht: 215.69 g/mol
InChI-Schlüssel: NRHIUIOJRFGSKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-(2-Chloro-5-fluorophenyl)pentan-1-amine typically involves the reaction of 2-chloro-5-fluorobenzene with pentan-1-amine under specific conditions. The reaction conditions and reagents used can vary, but common methods include:

Analyse Chemischer Reaktionen

1-(2-Chloro-5-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-5-fluorophenyl)pentan-1-amine has several applications in scientific research, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: Research into potential therapeutic applications, such as its effects on specific receptors or enzymes, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets. These targets may include:

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloro-5-fluorophenyl)pentan-1-amine can be compared to other similar compounds, such as:

    1-(2-Chloro-4-fluorophenyl)pentan-1-amine: Similar in structure but with a different fluorine position.

    1-(2-Chloro-5-bromophenyl)pentan-1-amine: Contains a bromine atom instead of fluorine.

    1-(2-Chloro-5-methylphenyl)pentan-1-amine: Contains a methyl group instead of fluorine.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and interaction with molecular targets.

Eigenschaften

Molekularformel

C11H15ClFN

Molekulargewicht

215.69 g/mol

IUPAC-Name

1-(2-chloro-5-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15ClFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3

InChI-Schlüssel

NRHIUIOJRFGSKX-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C1=C(C=CC(=C1)F)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.